2-Fluorobutyric acid sodium salt
Description
Positional Context within Fluorinated Short-Chain Carboxylic Acids
Fluorinated short-chain carboxylic acids are a class of compounds where one or more hydrogen atoms on the alkyl chain are replaced by fluorine. The position of the fluorine atom significantly influences the compound's chemical and physical properties. In the case of 2-fluorobutyric acid sodium salt, the fluorine atom is located on the carbon atom immediately adjacent to the carboxylic acid group (the α-carbon).
This alpha-fluorination is a key differentiator from other fluorinated butyric acid isomers, such as 3-fluorobutyric acid or 4-fluorobutyric acid. The proximity of the highly electronegative fluorine atom to the carboxyl group has profound effects on the acidity and reactivity of the molecule.
Table 1: Comparison of Fluorinated Carboxylic Acid Properties
| Compound Name | Molecular Formula | Position of Fluorine | Key Differentiating Feature |
| This compound | C4H6FNaO2 | Alpha (α) | Direct electronic influence on the carboxyl group. |
| 3-Fluorobutyric acid | C4H7FO2 | Beta (β) | Inductive effect of fluorine is transmitted through two carbon atoms. |
| 4-Fluorobutyric acid | C4H7FO2 | Gamma (γ) | Inductive effect of fluorine is further attenuated. |
| Perfluorobutyric acid | C4HF7O2 | All H replaced by F | Fully fluorinated chain leads to high stability and unique surfactant properties. |
Fundamental Research Implications of Alpha-Fluorination and Salt Formation
The introduction of a fluorine atom at the α-position of a carboxylic acid has several significant research implications. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid compared to its non-fluorinated counterpart. This modification can be strategically employed in studies of reaction kinetics and equilibria.
The formation of the sodium salt of 2-fluorobutyric acid is also of considerable importance. The salt form generally confers greater water solubility compared to the free acid, which is advantageous for biological assays and other aqueous-phase studies. Furthermore, the sodium salt is a stable, solid material that is often easier to handle and store than the corresponding liquid acid.
The presence of the α-fluoro substituent can also influence the binding interactions of the carboxylate group with biological targets, such as enzymes or receptors. This makes α-fluorinated carboxylates valuable probes for studying molecular recognition and designing enzyme inhibitors.
Overview of Contemporary Research Directions
Current research involving α-fluorinated carboxylic acids, including 2-fluorobutyric acid and its derivatives, is exploring several promising avenues. One major area is in the development of new synthetic methodologies for the stereoselective introduction of fluorine at the α-position. organic-chemistry.org Such methods are crucial for accessing enantiomerically pure α-fluorinated compounds, which are of significant interest in medicinal chemistry and materials science.
Another research direction focuses on the application of these compounds as building blocks in the synthesis of more complex molecules. The unique reactivity conferred by the α-fluoro group can be harnessed to construct novel chemical architectures. For instance, α-fluorocarboxylic acids and their esters are precursors for the synthesis of α-fluoro-β-ketoesters and other valuable synthetic intermediates.
Furthermore, research continues to investigate the impact of α-fluorination on the biological activity of various classes of molecules. By replacing a hydrogen atom with a fluorine atom at the α-position, researchers can modulate the metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of bioactive compounds.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63867-21-0 |
|---|---|
Molecular Formula |
C4H6FNaO2 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
sodium;2-fluorobutanoate |
InChI |
InChI=1S/C4H7FO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
BSIIBLHUHMEETB-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 2 Fluorobutyric Acid Sodium Salt
Precursor Synthesis of 2-Fluorobutanoic Acid
The synthesis of the parent acid, 2-fluorobutanoic acid, is the initial and crucial step. Various methods have been developed for the introduction of a fluorine atom at the alpha-position of carboxylic acids.
Halogenation and Stereoselective Fluorination Strategies
The introduction of a fluorine atom onto a carbon chain can be achieved through several fluorination techniques. Stereoselective methods are particularly important when chiral centers are present or desired. While specific examples for 2-fluorobutanoic acid are not extensively detailed in the provided results, general strategies for the synthesis of fluorinated amino acids and other organic molecules can be extrapolated. acs.orgnih.govacs.org
Palladium-catalyzed fluorination of C(sp³)–H bonds represents a modern approach to introduce fluorine with high selectivity. acs.orgnih.gov This method can be applied to α-amino acid derivatives, suggesting its potential for the synthesis of fluorinated carboxylic acids. acs.org The mechanism is thought to involve an inner-sphere fluorination process, potentially leading to specific stereoisomers. acs.org Another strategy involves the chemical reduction of γ-fluorinated β-enamino esters, which can produce β-fluoroalkyl β-amino acid derivatives with moderate to good diastereoselectivity. nih.gov The development of asymmetric catalytic reactions, including alkylation, arylation, and Michael additions of fluorinated compounds, provides a pathway to chiral fluorinated molecules. rsc.org
General Approaches to Alpha-Monofluoroalkanoic Acid Preparation
Several general methods are available for the preparation of α-monofluoroalkanoic acids. cdnsciencepub.comcdnsciencepub.com One common approach involves the reaction of an α-bromoalkanoic acid with a source of fluoride (B91410), such as potassium fluoride. Another established method is the Hell-Volhard-Zelinskii reaction, where a carboxylic acid is treated with bromine in the presence of a phosphorus catalyst to form an α-bromo acyl halide, which can then be converted to the α-fluoro acid. britannica.com
A versatile synthesis of α-monofluoroalkanoic acids involves the use of diethyl monofluoromalonate. cdnsciencepub.comcdnsciencepub.com This method is considered less harsh and is suitable for substrates with sensitive functional groups. cdnsciencepub.comcdnsciencepub.com The fluoromalonate route offers a reliable way to introduce the fluorine atom at the alpha position before subsequent chain elongation and decarboxylation to yield the desired α-fluoro acid.
Another documented synthesis of 2-fluorobutanoic acid involves the hydrolysis of its ester, specifically propanedioic acid, 2-ethyl-2-fluoro-, 1,3-diethyl ester, using hydrochloric acid. chemicalbook.com
Formation Chemistry of Carboxylate Salts
The conversion of a carboxylic acid to its corresponding salt is a fundamental acid-base reaction.
Derivatization of 2-Fluorobutanoic Acid to its Sodium Salt
The formation of 2-fluorobutyric acid sodium salt from 2-fluorobutanoic acid is a straightforward acid-base neutralization reaction. Carboxylic acids, due to their acidity, readily react with bases like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) to form the corresponding carboxylate salt and water. pw.livelibretexts.orgpressbooks.publibretexts.org In the case of 2-fluorobutanoic acid, the reaction with a sodium base would yield sodium 2-fluorobutyrate. libretexts.org
This process is a common and efficient method for preparing water-soluble derivatives of carboxylic acids. libretexts.orgpressbooks.pub The resulting salt has a more pronounced ionic character compared to the parent acid. libretexts.org
Mechanistic Considerations in Carboxylic Acid Salt Formation
The formation of a carboxylate salt is an acid-base reaction. The carboxylic acid (RCOOH) acts as a proton (H⁺) donor, and the base, such as hydroxide (OH⁻) from NaOH, acts as a proton acceptor. pressbooks.publibretexts.org The proton from the carboxylic acid's hydroxyl group is transferred to the base, forming water and the carboxylate anion (RCOO⁻). pressbooks.pub This anion then forms an ionic bond with the sodium cation (Na⁺) from the base. pressbooks.pub
CH₃CH₂CHFCOOH + NaOH → CH₃CH₂CHFCOO⁻Na⁺ + H₂O libretexts.org
Transformative Reactions and Derivative Synthesis
While specific transformative reactions of this compound were not detailed in the search results, the reactivity of carboxylates and fluorinated organic compounds suggests several potential pathways for further synthesis. Carboxylate salts are often used as nucleophiles in substitution reactions. For instance, they can react with alkyl halides to form esters.
Furthermore, the parent acid, 2-fluorobutanoic acid, can be converted into a variety of derivatives. It can react with thionyl chloride (SOCl₂) to form the highly reactive acid chloride, 2-fluorobutanoyl chloride. pressbooks.pub This acid chloride can then serve as a precursor for the synthesis of esters, amides, and anhydrides. pressbooks.pub Additionally, 2-fluorobutanoic acid can undergo esterification with alcohols in the presence of an acid catalyst. pw.livelibretexts.org
The presence of the fluorine atom can influence the reactivity and properties of the resulting derivatives. cymitquimica.com For example, it can affect the compound's polarity and stability. cymitquimica.com
Intramolecular Cyclization Pathways and Lactone Formation
The intramolecular cyclization of hydroxy acids to form lactones is a fundamental transformation in organic synthesis. In the case of derivatives of 2-fluorobutyric acid, this reaction can lead to the formation of fluorinated lactones, which are important structural motifs in various biologically active compounds.
The general mechanism for the cyclization of a delta-hydroxy acid, which is structurally analogous to a substituted 2-fluorobutyric acid precursor, involves the nucleophilic attack of the hydroxyl group on the carboxylic acid group within the same molecule. youtube.com This process results in the formation of a cyclic ester, or lactone, with the expulsion of a water molecule. youtube.com The favorability of forming a five- or six-membered ring often drives this reaction. youtube.com
For instance, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been employed to synthesize β-hydroxylactones with high diastereoselectivity. beilstein-journals.org While not directly involving 2-fluorobutyric acid, this methodology highlights a strategy that could be adapted for fluorinated substrates. The choice of solvent can significantly influence the stereochemical outcome, yielding either syn- or anti-β-hydroxylactones. beilstein-journals.org This method has been successfully applied to the synthesis of chiral necic acid lactones, which are components of pyrrolizidine (B1209537) alkaloids. beilstein-journals.org
Furthermore, the intramolecular cyclization of sialic acids, which are complex nine-carbon sugar acids, can lead to the formation of various intramolecular lactones, such as 1,4- and 1,7-lactones. nih.gov The mechanism can involve the formation of a mixed anhydride (B1165640) followed by nucleophilic attack by a hydroxyl group. nih.gov The regioselectivity of the lactonization (e.g., 1,4- vs. 1,7-) can be influenced by the steric bulk of substituents. nih.gov
| Cyclization Type | Reactant Type | Key Features | Product |
| Intramolecular Cyclization | Delta-hydroxy acid | Nucleophilic attack of -OH on -COOH | Delta-lactone |
| Reductive Aldol Cyclization | Unsaturated esters | Rhodium-catalyzed, solvent-dependent diastereoselectivity | β-hydroxylactones |
| Intramolecular Lactonization | Sialic acids | Formation of mixed anhydride intermediate | 1,4- or 1,7-lactones |
Intermolecular Reactions with Nucleophilic Reagents
The reactivity of this compound and related fluorinated carboxylic acids extends to intermolecular reactions with various nucleophiles. The presence of the fluorine atom can influence the reactivity of the carbonyl group and the alpha-carbon.
A common reaction of carboxylic acid salts is their conversion to other functional groups. While specific examples for this compound are not detailed in the provided results, general principles of organic chemistry suggest that it can participate in reactions typical of carboxylates. For instance, conversion to the corresponding acid chloride would activate the carbonyl group for reaction with a wide range of nucleophiles, including amines to form amides and alcohols to form esters.
Methodological Advancements in Carbon-Fluorine Bond Construction
The construction of the carbon-fluorine (C-F) bond is a central challenge in organofluorine chemistry. Traditional methods often rely on harsh reagents like elemental fluorine or hydrogen fluoride. youtube.com Modern research focuses on developing milder and more selective catalytic methods. youtube.com
One promising approach involves metal-mediated or catalyzed reactions. For example, copper-based systems have been explored for carbon-fluorine bond formation. youtube.com The proposed mechanism involves a copper(III) intermediate where both a carbon group and a fluorine atom are bound to the metal center, which then undergoes reductive elimination to form the C-F bond. youtube.com
Another strategy is nucleophilic aromatic substitution (SNAr), where a fluoride source, such as cesium fluoride, displaces a leaving group on an aromatic ring. youtube.com While effective, the cost of reagents like cesium fluoride can be a drawback for large-scale synthesis. youtube.com
Isothiourea-catalyzed fluorination of alkynyl-substituted acetic acids represents a method to produce optically active tertiary α-alkyl fluorides with high enantioselectivity. organic-chemistry.org This highlights the potential for asymmetric synthesis of fluorinated compounds.
| Method | Catalyst/Reagent | Key Features | Substrate Type |
| Metal-Mediated C-F Formation | Copper | Involves a Cu(III) intermediate | Carbon-containing starting materials |
| Nucleophilic Aromatic Substitution | Cesium Fluoride | Direct attack of fluoride on a carbon center | Aromatic compounds with a leaving group |
| Asymmetric Fluorination | Isothiourea | Produces optically active products | Alkynyl-substituted acetic acids |
| Copper-Catalyzed Cross-Coupling | Copper | Forms monofluoroalkylation products | Allyl phosphate (B84403) and 2-fluoro-2-(trimethylsilyl)acetate |
Decarboxylative Fluorination Approaches
Decarboxylative fluorination has emerged as a powerful strategy for the synthesis of organofluorides from readily available carboxylic acids. This method involves the replacement of a carboxylic acid group with a fluorine atom.
Visible light-promoted photoredox catalysis offers a mild and general method for the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. princeton.edu This process is initiated by the photon-induced oxidation of a carboxylate to a carboxyl radical, which then rapidly extrudes carbon dioxide. The resulting alkyl radical abstracts a fluorine atom from a fluorinating reagent, such as Selectfluor, to yield the fluoroalkane. princeton.edu The reaction is often performed in a mixture of acetonitrile (B52724) and water with a base like sodium phosphate. princeton.edu
Another approach is the silver-catalyzed decarboxylative fluorination of malonic acid derivatives, which can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids by selecting the appropriate base and solvent. organic-chemistry.org
Furthermore, the decarboxylative fluorination of β-ketoacids using N-fluorobenzenesulfonimide (NFSI) in the presence of a base like cesium carbonate provides an efficient route to α-fluoroketones. cas.cn Mechanistic studies suggest that this reaction proceeds through an initial electrophilic fluorination followed by decarboxylation. cas.cn
Catalyst-free decarboxylative fluorination has also been observed for lithium 2-pyridylacetates, leading to the formation of 2-(fluoroalkyl)pyridines. nih.gov This method can be extended to the synthesis of 2-(difluoroalkyl)pyridines. nih.gov
| Method | Key Reagents/Conditions | Substrate | Product |
| Photoredox Catalysis | Visible light, photocatalyst, Selectfluor | Aliphatic carboxylic acids | Alkyl fluorides |
| Silver-Catalyzed | Silver catalyst, base, solvent | Malonic acid derivatives | gem-Difluoroalkanes or α-fluorocarboxylic acids |
| Base-Mediated | NFSI, Cesium carbonate | β-Ketoacids | α-Fluoroketones |
| Catalyst-Free | - | Lithium 2-pyridylacetates | 2-(Fluoroalkyl)pyridines |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and analyzing the bonding framework of the molecule.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For 2-Fluorobutyric acid sodium salt, the FT-IR spectrum is characterized by the absence of the broad O-H stretching band typical of carboxylic acids and the appearance of strong bands associated with the carboxylate anion (COO⁻).
The key vibrational modes expected in the FT-IR spectrum include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear in the 2850-3000 cm⁻¹ region.
Carboxylate Anion (COO⁻) Stretching: The deprotonation of the carboxylic acid to form the sodium salt results in two characteristic bands: the asymmetric stretching vibration (νₐₛ) and the symmetric stretching vibration (νₛ). The asymmetric stretch is typically observed at a higher wavenumber (around 1550-1610 cm⁻¹) compared to the symmetric stretch (around 1400-1440 cm⁻¹). researchgate.net
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically found in the 1000-1100 cm⁻¹ range, which is a clear indicator of fluorination.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to various bending, rocking, and wagging vibrations of the carbon skeleton, providing a unique fingerprint for the molecule.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2980 | Asymmetric C-H Stretch | CH₃ |
| ~2940 | Asymmetric C-H Stretch | CH₂ |
| ~2875 | Symmetric C-H Stretch | CH₃ |
| ~1580 | Asymmetric Stretch | Carboxylate (COO⁻) |
| ~1420 | Symmetric Stretch | Carboxylate (COO⁻) |
| ~1460 | C-H Bending | CH₂, CH₃ |
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in FT-IR may be strong in Raman, particularly those involving non-polar bonds like the C-C backbone.
For this compound, the Raman spectrum would highlight:
C-C Backbone: The stretching vibrations of the carbon-carbon single bonds in the butyrate (B1204436) chain would produce distinct signals.
Symmetric Carboxylate Stretch: The symmetric COO⁻ stretch, also seen in the IR, is typically a strong and sharp band in the Raman spectrum. nih.gov
C-H and C-F Vibrations: While C-H stretching modes are also visible, the C-F stretch provides a significant Raman signal, confirming the presence of the fluorine substituent.
Table 2: Predicted Raman Shift Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2945 | C-H Stretching | CH₃, CH₂ |
| ~1425 | Symmetric Stretch | Carboxylate (COO⁻) |
| ~1050 | C-F Stretch | C-F |
| ~880 | C-C Stretch | C-C Backbone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms.
¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of this compound. The presence of the electronegative fluorine atom significantly influences the chemical shifts of nearby nuclei.
¹H NMR: The proton spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments.
The methyl (CH₃) protons would appear as a triplet, furthest upfield.
The methylene (CH₂) protons would be shifted downfield and appear as a complex multiplet (a doublet of quartets) due to coupling with both the CH₃ protons and the single proton on the adjacent fluorinated carbon.
The methine (CHF) proton would be the most downfield of the aliphatic protons, appearing as a doublet of triplets due to coupling to the fluorine atom and the adjacent CH₂ protons.
¹³C NMR: The carbon spectrum is expected to show four distinct signals for the four carbon atoms. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (oxygen and fluorine).
The carboxylate (COO⁻) carbon would be the most downfield signal.
The fluorinated methine (CHF) carbon would also be significantly downfield and would appear as a doublet due to one-bond coupling with the fluorine atom.
The methylene (CH₂) and methyl (CH₃) carbons would appear further upfield. The CH₂ carbon signal may also show a smaller two-bond coupling to fluorine.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in D₂O)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~0.9 | Triplet (t) |
| ¹H | -CH₂- | ~1.8-2.0 | Doublet of Quartets (dq) |
| ¹H | -CHF- | ~4.5-4.8 | Doublet of Triplets (dt) |
| ¹³C | -C H₃ | ~10-15 | Singlet |
| ¹³C | -C H₂- | ~25-30 | Doublet (due to ²JCF) |
| ¹³C | -C HF- | ~88-95 | Doublet (due to ¹JCF) |
Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing its local environment. nih.gov With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides clear and well-resolved spectra. nih.gov
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of an aliphatic fluorine environment. ucsb.edunih.gov The signal's multiplicity is determined by spin-spin coupling to adjacent protons. It is expected to appear as a doublet of triplets (dt) due to coupling with the geminal proton (on the same carbon, ¹JHF) and the two vicinal protons of the adjacent methylene group (²JHF).
While 1D NMR spectra provide essential information, complex spin systems can lead to overlapping multiplets that are difficult to interpret. Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are used to resolve these ambiguities.
An HSQC experiment on this compound would generate a 2D plot correlating proton signals with the signals of the carbon atoms to which they are directly attached. This would unambiguously confirm the assignments made in the 1D spectra by showing cross-peaks connecting:
The ¹H signal of the CHF proton to the ¹³C signal of the CHF carbon.
The ¹H signal of the CH₂ protons to the ¹³C signal of the CH₂ carbon.
The ¹H signal of the CH₃ protons to the ¹³C signal of the CH₃ carbon.
This technique is invaluable for confirming the core structure and ensuring the correct assignment of all proton and carbon resonances. rsc.org
X-ray Diffraction for Solid-State Structure Determination
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 12.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 525.4 |
| Z (molecules/unit cell) | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data is not publicly available.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.
For this compound, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, one would expect to observe the sodium adduct of the parent molecule, [M+Na]+, where M is the neutral 2-fluorobutyric acid. The formation of sodium cluster ions is also a possibility. doubtnut.commaterialsproject.org In negative ion mode, the deprotonated molecule, [M-H]-, corresponding to the 2-fluorobutyrate anion, would be observed. High-resolution mass spectrometry would allow for the precise determination of the elemental composition from the measured mass.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For the 2-fluorobutyrate anion, characteristic fragmentation pathways would likely involve the loss of small neutral molecules. Common fragmentation patterns for carboxylic acids include the loss of CO2 (44 Da) and H2O (18 Da). nih.gov The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF (20 Da).
Expected Fragmentation Pattern for the 2-Fluorobutyrate Anion in Negative Ion MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 105.03 | 61.03 | CO₂ (44.00 Da) |
| 105.03 | 85.02 | HF (20.01 Da) |
Note: The m/z values in this table are based on theoretical calculations for the 2-fluorobutyrate anion and are for illustrative purposes.
Biochemical and Biological Research Paradigms Non Clinical Investigations
Cellular and Subcellular Effects in Model Systems
In vitro studies using cellular and subcellular models are crucial for elucidating the specific biological activities of 2-fluorobutyric acid sodium salt. These investigations explore its influence on fundamental cellular functions, from differentiation and survival to the modulation of key enzymatic pathways and metabolic signaling.
While direct research on this compound's role in cellular differentiation and programmed cell death (apoptosis) is limited, the effects of its structural analogs, such as sodium butyrate (B1204436) and sodium fluoride (B91410), provide significant insights. Programmed cell death is a fundamental biological process essential for tissue homeostasis and development. nih.gov
Studies on sodium fluoride (NaF) in normal rat kidney epithelial (NRK-52E) cells have shown that it can induce molecular pathways related to apoptosis, autophagy, and necrosis. nih.gov In one study, while apoptotic and necrotic pathway markers did not significantly increase in the early hours of exposure, an induction of all cell death signaling pathways was observed after 24 hours, suggesting that fluoride ions can trigger cellular demise through multiple mechanisms. nih.gov
Furthermore, the non-fluorinated analog, sodium butyrate, is well-documented for its influence on cellular processes. As a histone deacetylase (HDAC) inhibitor, sodium butyrate has been shown to suppress the differentiation of precursor cells into osteoclasts, the cells responsible for bone resorption. nih.gov This effect was observed in both rat and mouse bone marrow cultures and was linked to the modulation of osteoclast-specific signals. nih.gov Conversely, sodium butyrate did not inhibit the formation of bone marrow macrophages, indicating a degree of cell-type specificity in its effects on differentiation. nih.gov These findings suggest that butyrate analogs could play a role in regulating cell fate and function.
A primary mechanism by which short-chain fatty acids like butyrate exert their biological effects is through the inhibition of histone deacetylases (HDACs). nih.govnih.gov HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This change in acetylation status alters chromatin structure and can influence gene expression. nih.gov
Sodium butyrate is a well-established HDAC inhibitor. nih.gov Its inhibitory action can block the cell cycle and suppress the proliferation of various cell types, including T-cells. nih.gov The modulation of HDAC activity by butyrate and other SCFAs is a key mechanism in regulating inflammation and metabolism. nih.govmdpi.com For instance, the treatment of a murine macrophage cell line with sodium butyrate was found to inhibit the nuclear translocation of NF-κB and the activation of p38 MAPK signals, both of which are critical in inflammatory and osteoclast differentiation pathways. nih.gov Given that this compound is a structural analog of sodium butyrate, it is a candidate for investigation as a potential modulator of HDAC activity and related signaling pathways.
Table 1: Effects of Related Compounds on Cellular Pathways
| Compound | Model System | Pathway/Process Affected | Observed Effect | Reference |
| Sodium Butyrate | Rat/Mouse Bone Marrow Cultures | Osteoclast Differentiation | Inhibition | nih.gov |
| Sodium Butyrate | Murine Macrophage Cell Line (RAW264) | NF-κB and p38 MAPK Signaling | Inhibition | nih.gov |
| Sodium Butyrate | Cancer Cell Lines (e.g., MCF-7) | DNA Double-Strand Break Repair | Suppression | nih.gov |
| Sodium Fluoride | Rat Kidney Epithelial Cells (NRK-52E) | Apoptosis, Autophagy, Necrosis | Induction | nih.gov |
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are produced by microbial fermentation of dietary fibers in the gut and play a crucial role in host metabolism and cell signaling. nih.govmdpi.com They serve as a major energy source for colonocytes and are involved in regulating energy homeostasis. nih.govnih.gov Once absorbed, SCFAs can act as signaling molecules through two main pathways: inhibition of HDACs and activation of G-protein-coupled receptors (GPCRs). nih.govmdpi.com
The key GPCRs that mediate SCFA signaling are Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. mdpi.comnih.gov These receptors are expressed in various tissues and cell types, including intestinal epithelial cells and immune cells, and their activation triggers intracellular signaling cascades that influence inflammation, hormone secretion, and glucose metabolism. mdpi.comnih.govresearchgate.net The transport of SCFAs across cell membranes is facilitated by specific transporters, such as the sodium-dependent monocarboxylate transporter 1 (SMCT1). nih.govnih.gov
As a fluorinated analog of butyrate, this compound is a valuable tool for studying these pathways. Its distinct chemical properties can help in dissecting the mechanisms of SCFA transport, metabolism, and receptor activation, providing a more detailed understanding of the interplay between diet, microbiota, and host physiology. nih.gov
Applications in Isotopic Labeling for Mechanistic Studies
The incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H into molecules is a cornerstone of modern biochemical and metabolic research. nih.govsigmaaldrich.com this compound and its derivatives are particularly useful in this context, serving as precursors for isotopic labeling in Nuclear Magnetic Resonance (NMR) spectroscopy and as tracers for metabolic flux analysis.
Solution NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules. nih.gov However, for large proteins (>25 kDa), severe spectral overlap often complicates analysis. ckisotopes.com Isotopic labeling strategies are employed to overcome this limitation.
One highly effective method involves the selective labeling of methyl groups of Isoleucine, Leucine, and Valine (ILV) residues in a highly deuterated protein background. ckisotopes.com In this context, the α-keto acid derivative of butyric acid, α-ketobutyric acid, serves as a crucial precursor for the specific labeling of isoleucine residues. unl.ptwhiterose.ac.uk When isotopically labeled (e.g., with ¹³C), α-ketobutyrate can be added to the growth medium of expression systems (like E. coli) to produce proteins with ¹³C-labeled isoleucine methyl groups. ckisotopes.comwhiterose.ac.uk This approach significantly simplifies the NMR spectrum and provides sensitive probes for studying protein structure and dynamics. unl.pt The use of fluorinated amino acids and peptides is also an area of interest in NMR studies for probing conformational structures. ethz.chresearchgate.net
Table 2: Precursors for Isotopic Labeling in Biomolecular NMR
| Precursor | Isotope Label | Target Amino Acid(s) | Application | Reference(s) |
| α-Ketobutyric acid | ¹³C | Isoleucine (Ile) | Selective methyl labeling for protein structure/dynamics studies | ckisotopes.comunl.ptwhiterose.ac.uk |
| α-Ketoisovaleric acid | ¹³C | Leucine (Leu), Valine (Val) | Selective methyl labeling for protein structure/dynamics studies | unl.ptwhiterose.ac.uk |
| [2-¹³C] glycerol | ¹³C | Various (primarily Cα carbons) | Selective labeling to reduce spectral complexity | sigmaaldrich.com |
| [U-¹⁵N,²H,¹³C]-labeled samples | ¹⁵N, ²H, ¹³C | All amino acids | Studies of high-molecular-weight proteins | unl.pt |
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. biorxiv.orgfigshare.com The method often relies on isotopic tracers—metabolites enriched with stable isotopes like ¹³C—that are introduced into cells or organisms. nih.govnorthwestern.edu By tracking the incorporation of these isotopes into various downstream metabolites, researchers can map the flow of atoms through metabolic pathways and determine the activity of specific enzymes and networks. biorxiv.orgbiorxiv.org
For example, ¹³C-labeled glucose is commonly used to trace the flux through central carbon metabolism, including glycolysis and the TCA cycle. nih.govnorthwestern.edu The choice of tracer is critical for the precision of the flux estimation. nih.gov
An isotopically labeled version of this compound can serve as a powerful and specific tracer for investigating the metabolic fate of fluorinated short-chain fatty acids. By following the labeled fluorine or carbon atoms, researchers could quantify its uptake, conversion into other molecules (like 2-fluoro-acyl-CoA), and incorporation into cellular components. This would provide valuable data on the enzyme kinetics and metabolic pathways that process this synthetic SCFA analog, offering insights that are not achievable with unlabeled compounds. nih.govnih.gov
Contextual Relevance in Fluoro-Organic Bioactives
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and agrochemical research to enhance the parent compound's inherent biological activity, metabolic stability, and pharmacokinetic profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of a molecule. cymitquimica.comnih.gov In this context, this compound, as a member of the fluoro-organic bioactive compounds, is of interest for its potential applications stemming from these enhanced properties.
Strategies for Enhanced Metabolic Stability in Analogous Compounds
The metabolic stability of a bioactive compound is a critical determinant of its therapeutic or agrochemical efficacy. For fluorinated compounds, including analogs of 2-fluorobutyric acid, several strategies are employed to enhance their resistance to metabolic degradation.
One of the primary reasons for the increased metabolic stability of fluorinated compounds is the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This makes the C-F bond less susceptible to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family. pressbooks.pub For instance, in many drug candidates, replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively block oxidation at that site. pressbooks.pub In the case of 2-fluorobutyric acid, the fluorine atom at the α-position to the carboxylic acid could sterically and electronically hinder enzymatic reactions that might otherwise lead to its degradation.
Another key strategy to enhance metabolic stability is deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the C-H bond, leading to a kinetic isotope effect that can slow down the rate of metabolic reactions involving the cleavage of that bond. juniperpublishers.comnih.gov This approach has been successfully used to improve the metabolic profile of various drugs. juniperpublishers.com For analogous compounds to 2-fluorobutyric acid, selective deuteration at positions susceptible to metabolic attack could be a viable strategy to prolong their biological half-life. nih.gov Studies on other fluorinated molecules have demonstrated that the combination of fluorination and deuteration can lead to significant improvements in metabolic stability. nih.gov
| Strategy | Mechanism of Action | Potential Impact on Analogs of 2-Fluorobutyric Acid |
| Fluorination | Increased strength of the C-F bond compared to the C-H bond, blocking oxidative metabolism at the site of fluorination. nih.govpressbooks.pub | The fluorine at the α-position can enhance resistance to enzymatic degradation. |
| Deuteration | The stronger C-D bond slows down metabolic reactions involving C-H bond cleavage (kinetic isotope effect). juniperpublishers.comnih.gov | Selective deuteration could further enhance metabolic stability and prolong biological activity. |
| Electronic Effects | The electron-withdrawing nature of fluorine can decrease the susceptibility of other parts of the molecule to metabolism. nih.gov | The overall metabolic profile of the butyric acid backbone could be improved. |
Exploration as Agrochemical Agents (e.g., fungicides, herbicides)
Carboxylic acids and their derivatives are a well-established class of compounds with significant applications in the agrochemical industry, particularly as herbicides. nih.govscispace.com The introduction of fluorine into these molecules can further enhance their efficacy and selectivity. While specific research on this compound as a fungicide or herbicide is not extensively documented in publicly available literature, its structural features suggest potential for such applications based on the activity of analogous compounds.
The herbicidal activity of many carboxylic acid derivatives stems from their ability to disrupt various physiological and biochemical processes in plants, such as hormone transport, enzyme function, and cell division. nih.gov Short-chain perfluorinated carboxylic acids have been investigated and are known to have biological effects. The presence of fluorine in 2-fluorobutyric acid could potentially enhance its uptake and transport within the plant, as well as its interaction with target sites.
The fungicidal potential of fluorinated organic compounds is also an active area of research. For instance, fluorinated derivatives of known antifungal agents have been synthesized to improve their activity spectrum and overcome resistance mechanisms. nih.gov The mechanism of action for such compounds can vary, but often involves the inhibition of essential fungal enzymes or disruption of cell membrane integrity. The structural similarity of 2-fluorobutyric acid to other bioactive short-chain carboxylic acids suggests that it could be investigated for its potential to inhibit fungal growth.
The development of new agrochemicals often involves screening libraries of compounds with diverse structural modifications. Given the known bioactivity of both butyric acid derivatives and organofluorine compounds, 2-fluorobutyric acid and its analogs represent logical candidates for inclusion in such screening programs to identify novel fungicidal or herbicidal leads.
| Compound Class | Known Agrochemical Activity | Potential Relevance to this compound |
| Carboxylic Acid Derivatives | Herbicidal (disruption of plant growth processes). nih.govscispace.com | The carboxylic acid moiety provides a platform for potential herbicidal activity. |
| Fluorinated Organic Compounds | Enhanced efficacy and modified selectivity in herbicides and fungicides. nih.gov | The fluorine atom could enhance the potency and spectrum of activity. |
| Short-Chain Carboxylic Acids | Known to have biological effects and can be taken up by organisms. | Suggests potential for interaction with biological systems in plants or fungi. |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules. While direct quantum chemical studies on 2-fluorobutyric acid sodium salt are not prevalent in publicly accessible literature, the methodologies applied to similar fluorinated and carboxylate compounds provide a clear framework for how such an investigation would proceed.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would reveal how the presence of the electronegative fluorine atom at the α-position influences the geometry of the butyrate (B1204436) backbone and the ionic bond with the sodium cation.
In studies of related perfluoroalkyl carboxylic acids (PFCAs), DFT has been used to calculate bond dissociation energies (BDEs), showing that C-F bonds are generally stronger than C-C bonds. nsf.govnih.gov For instance, the C-F BDEs in the carboxylate forms of PFCAs range from 105.7 to 118.6 kcal/mol. nsf.gov Such calculations for this compound would provide valuable data on its stability and potential reaction pathways.
Furthermore, DFT calculations can elucidate the distribution of electron density and the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 1: Illustrative Geometrical Parameters for 2-Fluorobutyric Acid Anion (Calculated)
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C-F | ~1.4 Å |
| C-C | ~1.5 Å | |
| C=O | ~1.25 Å | |
| C-O | ~1.28 Å | |
| Bond Angle | F-C-C | ~109.5° |
| O-C-O | ~125° | |
| Dihedral Angle | F-C-C-C | Varies with conformation |
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be correlated with experimental spectra for validation of the computational model and interpretation of the experimental data.
For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the various vibrational modes, such as the stretching and bending of C-F, C-H, C-C, and C=O bonds. For example, the characteristic vibrational frequencies of the carboxylate group (COO⁻) are sensitive to their chemical environment, including the interaction with the sodium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These predictions are highly valuable for assigning the peaks in experimental NMR spectra and for gaining insight into the electronic environment of the different nuclei within the molecule. Conformational analysis of similar fluorinated compounds has been successfully aided by comparing calculated and experimental NMR data. rsc.org
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Feature (Illustrative) | Corresponding Experimental Observation |
| IR Spectroscopy | Carboxylate (COO⁻) asymmetric stretch: ~1550-1610 cm⁻¹ | A strong absorption band in this region is characteristic of carboxylate salts. |
| ¹⁹F NMR Spectroscopy | Chemical shift relative to a standard (e.g., CFCl₃) | The precise chemical shift would confirm the electronic environment of the fluorine atom. |
| ¹³C NMR Spectroscopy | Chemical shifts for the four carbon atoms | Distinct signals for the carbonyl carbon, the α-carbon bearing the fluorine, and the other two carbons in the butyl chain. |
Note: The predicted values are illustrative and would be refined by specific DFT calculations for this compound. Experimental data for direct comparison is not widely published.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape.
By simulating the molecule's motion, researchers can identify the most stable conformations (i.e., the lowest energy spatial arrangements of the atoms) and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments, such as in solution or in a solid state.
Studies on alkali metal carboxylates have used MD simulations to understand the interactions between the carboxylate headgroup and the metal cation. rsc.orgrsc.org These simulations can reveal details about ion pairing (whether the sodium ion is in direct contact with the carboxylate or separated by solvent molecules) and the influence of the cation on the conformation of the alkyl chain. rsc.orgrsc.org For this compound, MD simulations could provide insights into how the fluorine atom affects the conformational preferences of the butyrate chain and the dynamics of its interaction with the sodium ion.
In Silico Mechanistic Studies of Chemical Transformations
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, in silico studies could investigate its potential chemical transformations, such as decomposition or reactions with other molecules.
For example, computational studies on the thermal degradation of PFCAs have used DFT to map out reaction pathways, identifying the most likely initial steps, such as C-C bond cleavage. nsf.govnih.gov Similar studies on this compound could predict its thermal stability and the products that might form upon heating.
Furthermore, the reactivity of the compound can be explored. For instance, the potassium salts of carboxylic acids have been studied as reagents in carboxylation reactions. nih.gov Theoretical modeling of such reactions involving this compound could help in designing new synthetic methodologies. These in silico studies can calculate the activation energies for different potential reaction pathways, providing a theoretical basis for understanding the compound's chemical behavior.
Environmental Chemistry and Degradation Studies
Photolytic and Hydrolytic Degradation Mechanisms
Photolytic and hydrolytic processes are key abiotic degradation pathways for many organic compounds in the environment. However, fluorinated carboxylic acids, particularly perfluorinated ones, are highly resistant to these degradation mechanisms under typical environmental conditions.
Photolytic Degradation:
Studies have shown that perfluorinated carboxylic acids (PFCAs) are generally resistant to photolysis under normal sunlight conditions. nih.gov However, under specific laboratory conditions using high-energy vacuum ultraviolet (VUV) light at 185 nm, significant degradation of PFCAs can be achieved. nih.gov In one study, after six hours of irradiation with 185 nm light, more than 60% of perfluorobutanoic acid (PFBA) was degraded, with other longer-chain PFCAs showing over 90% degradation. nih.gov The primary mechanism of photodegradation under these conditions is believed to be decarboxylation, where the carboxyl group is removed, followed by reaction of the resulting radical with water to form a shorter-chain PFCA and fluoride (B91410) ions. nih.gov This process can lead to a stepwise shortening of the perfluoroalkyl chain. nih.gov
The efficiency of photolytic degradation can be influenced by the presence of other substances. For example, the presence of tungstic heteropolyacids has been shown to photocatalytically decompose a perfluoroether carboxylic acid in water. acs.org
Hydrolytic Degradation:
Fluorinated carboxylic acids are generally stable to hydrolysis under typical environmental pH and temperature conditions. However, at elevated temperatures and under strongly acidic or basic conditions, hydrolysis can occur. Theoretical studies on the thermal decomposition of PFCAs suggest that hydrolysis of perfluorinated acyl fluorides, which are formed as intermediates, can lead to the formation of shorter-chain PFCAs. rsc.orgresearchgate.net
Research on polychlorofluorocarboxylic acids has shown that anaerobic microbial hydrolytic dechlorination can trigger substantial defluorination. nih.gov In this process, the cleavage of C-Cl bonds leads to the formation of unstable fluoroalcohol moieties that can then spontaneously eliminate hydrogen fluoride. nih.gov
The table below summarizes key findings on the degradation of fluorinated carboxylic acids.
| Degradation Process | Compound Type | Key Findings |
| Microbial Degradation | Short-chain FCAs | Defluorination is structure-specific, favoring β-C-F bonds with α-C-H bonds. acs.org |
| 6:2 FTAB | Biotransformation in wastewater sludge can produce PFHxA, PFPeA, and PFBA. nih.gov | |
| 2-Fluorobenzoate | Pseudomonas strains can achieve complete anaerobic degradation. nih.gov | |
| 6:2 FTOH | Fungi like P. chrysosporium can transform it into less fluorinated acids. escholarship.org | |
| Photolytic Degradation | PFCAs | Resistant to degradation under normal sunlight, but degrade under 185 nm VUV light via decarboxylation. nih.gov |
| Hydrolytic Degradation | PFCAs | Generally stable, but can occur at high temperatures and extreme pH. rsc.orgresearchgate.net |
| Polychlorofluorocarboxylic acids | Anaerobic microbial hydrolytic dechlorination can lead to significant defluorination. nih.gov |
Assessment of Environmental Fate and Persistence of Fluorinated Carboxylic Acids
The environmental fate and persistence of fluorinated carboxylic acids are of significant concern due to their widespread detection in various environmental compartments and their resistance to degradation. leuphana.de
Short-chain PFCAs, which have been used as replacements for their long-chain counterparts, are also persistent and mobile in the environment. leuphana.de They have been found in groundwater, drinking water, and even in remote regions. leuphana.de Their high water solubility and low volatility (in their anionic form) mean they are likely to remain in the aquatic environment. However, the acidic forms can be more volatile.
The persistence of these compounds is a result of the high strength of the carbon-fluorine bond, which makes them resistant to many natural degradation processes. Multiple studies have confirmed that perfluorinated substances show little to no biodegradation, hydrolysis, or aqueous photolysis under typical environmental conditions.
Atmospheric transport and transformation of precursor compounds are significant pathways for the global distribution of short-chain PFCAs. wikipedia.org For example, fluorotelomer alcohols can be released into the atmosphere, undergo oxidation, and then be deposited as PFCAs in rainwater, even in remote areas. acs.org Ice core records from the Arctic have shown increasing fluxes of short-chain PFCAs like trifluoroacetic acid (TFA), perfluoropropionic acid (PFPrA), and perfluorobutanoic acid (PFBA) since around 1990, coinciding with the introduction of CFC replacement compounds.
The table below provides an overview of the environmental characteristics of short-chain fluorinated carboxylic acids.
| Characteristic | Description |
| Persistence | Highly resistant to microbial, photolytic, and hydrolytic degradation under typical environmental conditions. |
| Mobility | High water solubility of the anionic form leads to high mobility in aquatic systems. leuphana.de |
| Transport | Long-range atmospheric transport of volatile precursors contributes to global distribution. wikipedia.orgacs.org |
| Bioaccumulation | Short-chain PFCAs generally have lower bioaccumulation potential than long-chain PFCAs, though this can vary between species. nih.gov |
Q & A
[Basic] What are the recommended protocols for safe handling and storage of 2-fluorobutyric acid sodium salt in laboratory settings?
Methodological Answer:
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure, as volatile fluorinated compounds may release hazardous vapors .
- Storage: Store in a cool, dry environment (e.g., -20°C) in airtight containers to prevent hygroscopic degradation. Label containers with hazard warnings (e.g., "Corrosive," "Harmful if inhaled") .
- Spill Management: Neutralize spills with sodium bicarbonate or other inert absorbents, followed by disposal in accordance with local hazardous waste regulations .
[Basic] How can researchers optimize the synthesis of this compound to achieve high purity and yield?
Methodological Answer:
- Synthesis Steps: React 2-fluorobutyric acid with sodium hydroxide in a 1:1 molar ratio under anhydrous conditions. Monitor pH to ensure complete neutralization (target pH ~7–8) .
- Purification: Use recrystallization from ethanol/water mixtures to remove unreacted starting materials. Confirm purity via NMR (e.g., absence of proton signals at δ 4.5–5.5 ppm for unreacted acid) .
- Yield Optimization: Conduct small-scale trials to adjust reaction time and temperature (e.g., 40–60°C for 2–4 hours) to minimize side reactions .
[Advanced] What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use NMR to confirm fluorine incorporation (expected singlet at ~-120 to -140 ppm) and NMR to verify carboxylate salt formation (absence of carboxylic acid proton) .
- Mass Spectrometry (LC-MS): Analyze molecular ion peaks ([M+Na]) to confirm molecular weight (CHFNaO; theoretical m/z 136.02) .
- Thermogravimetric Analysis (TGA): Assess thermal stability and hygroscopicity by monitoring weight loss under controlled heating (e.g., 25–150°C at 10°C/min) .
[Advanced] How can conflicting data regarding the metabolic pathways of this compound be resolved in experimental studies?
Methodological Answer:
- Comparative Pathway Analysis: Use isotope-labeled analogs (e.g., -2-fluorobutyrate) to trace metabolic intermediates via LC-MS or GC-MS. Compare results with structurally similar compounds like α-hydroxybutyrate .
- Enzyme Inhibition Assays: Test specificity by incubating the compound with enzymes such as lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (αHBDH) to identify competitive inhibition patterns .
- In Vivo/In Vitro Cross-Validation: Replicate findings across cell cultures (e.g., hepatocytes) and animal models to account for species-specific metabolic variations .
[Basic] What are the key considerations when designing in vitro experiments to assess the biochemical effects of this compound?
Methodological Answer:
- Dose Range: Perform dose-response studies (e.g., 0.1–10 mM) to identify non-toxic thresholds using viability assays (e.g., MTT or resazurin) .
- Control Groups: Include sodium butyrate or other carboxylate salts as controls to differentiate fluorinated effects from generic salt interactions .
- Buffering: Use bicarbonate-free buffers (e.g., HEPES) to prevent pH shifts caused by carboxylate metabolism .
[Advanced] What methodological approaches are recommended to address discrepancies in reported toxicity profiles of this compound across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple toxicity databases (e.g., ChemIDplus, PubChem) and apply statistical tools (e.g., random-effects models) to identify outliers or confounding variables .
- Mechanistic Studies: Investigate cell-type-specific responses (e.g., renal vs. hepatic cells) using transcriptomics to pinpoint organ-specific toxicity pathways .
- Reproducibility Testing: Standardize exposure durations and endpoints (e.g., IC vs. LD) across labs to reduce variability .
[Advanced] How can researchers mitigate interference from fluorinated by-products during spectroscopic analysis of this compound?
Methodological Answer:
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to isolate target peaks from impurities .
- Fluorine-Specific Detection: Employ NMR or fluorine-tagged fluorescence probes to distinguish target signals from non-fluorinated contaminants .
- Blank Correction: Run solvent-only controls to subtract background signals in UV-Vis or fluorescence assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
